N,N'-bis(2-methylphenyl)propanediamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N,N'-bis(2-methylphenyl)propanediamide often involves catalytic reactions and specific reagents to achieve desired structural configurations. For instance, compounds with bisphenol structures are synthesized through reactions involving phenols and ketones in the presence of catalysts like p-toluenesulfonic acid or mercaptoacetic acid as promoters (Zeng Chong-yu, 2008). These methods highlight the importance of reaction conditions, such as temperature, catalyst concentration, and reactant ratios, in determining the yield and purity of the final product.
Molecular Structure Analysis
Structural characterization techniques such as IR, NMR, and MS are crucial for confirming the molecular structure of synthesized compounds. For example, the structure of bisphenol derivatives is often confirmed using these analytical methods, indicating the presence of specific functional groups and molecular configurations (H. Yun-chu, 2004). These techniques provide detailed insights into the molecular architecture, which is essential for understanding the compound's chemical behavior.
Chemical Reactions and Properties
Compounds related to N,N'-bis(2-methylphenyl)propanediamide participate in various chemical reactions, reflecting their reactivity and potential applications. For instance, the electrodetosylation of N,N'-bis-(o-tosylaminophenyl) propanediamide to N,N'-bis-(o-aminophenyl) propanediamide highlights specific reductive reactions facilitated by metal ions (Y. W. Lu, 1997). Such reactions underline the compound's ability to undergo structural transformations under defined conditions.
Scientific Research Applications
Electrodetosylation Process : N,N'-bis(2-methylphenyl)propanediamide plays a role in the electrodetosylation process. The study by Lu (1997) showed that the reduction of N,N'-bis-(o-tosylaminophenyl) propanediamide was facilitated by the complexing effect of the metal ion from the anodically generated aluminum to form Al - N,N'-bis (o-aminophenyl) propanediamide. This process ultimately leads to the formation of N,N'-bis (o-aminophenyl) propanediamide through hydrolysis (Lu, 1997).
Bioremediation Potential : The use of N,N'-bis(2-methylphenyl)propanediamide in bioremediation was examined by Chhaya and Gupte (2013). They found that laccase hosted in reverse micelles could degrade Bisphenol A, a compound structurally related to N,N'-bis(2-methylphenyl)propanediamide, indicating potential applications in the bioremediation of environmental pollutants (Chhaya & Gupte, 2013).
Drug Metabolism Applications : Zmijewski et al. (2006) discussed the use of N,N'-bis(2-methylphenyl)propanediamide in drug metabolism. They applied biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the compound's relevance in pharmaceutical research and development (Zmijewski et al., 2006).
In Analytical Methods : The compound's use in analytical methods was outlined by Cichna‐Markl (2012), focusing on sol-gel immunoaffinity chromatography for the determination of Bisphenol A in food and urine. This study suggests the potential application of N,N'-bis(2-methylphenyl)propanediamide in analytical chemistry and diagnostics (Cichna‐Markl, 2012).
Safety And Hazards
properties
IUPAC Name |
N,N'-bis(2-methylphenyl)propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)18-16(20)11-17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHUBUJGAXACFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357572 | |
Record name | N,N'-Di-o-tolyl-malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674173 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-bis(2-methylphenyl)propanediamide | |
CAS RN |
10378-79-7 | |
Record name | N,N'-Di-o-tolyl-malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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